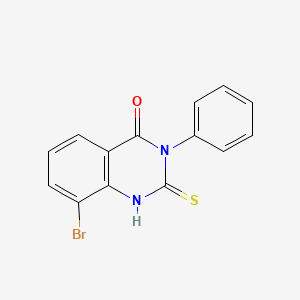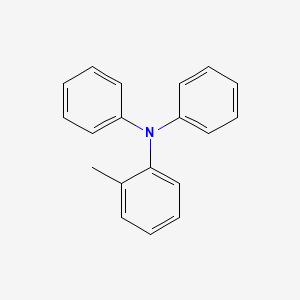
4-Methoxy-1-phenylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-1-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their extensive range of therapeutic applications, including anticancer, antiviral, antifungal, and antibacterial properties . The unique structure of this compound allows it to interact with various biological targets, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylbenzimidazole deriv. 55 can be synthesized through the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction typically occurs under mild conditions in a mixture of solvents. The resulting product is then purified using hexane and water washes.
Industrial Production Methods: Industrial production of 4-Methoxy-1-phenylbenzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and efficiency. The purification steps are also scaled up, often involving advanced chromatographic techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-1-phenylbenzimidazole undergoes various chemical reactions, including:
Oxidation: Using agents like sodium metabisulphite.
Reduction: Using agents like sodium borohydride.
Substitution: Involving electrophilic and nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Sodium metabisulphite in a solvent mixture.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various electrophilic and nucleophilic reagents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized benzimidazole derivatives, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
4-Methoxy-1-phenylbenzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antifungal agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-1-phenylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as anticancer activity by preventing the proliferation of cancer cells.
Comparison with Similar Compounds
4-Methoxy-1-phenylbenzimidazole is unique due to its specific structural features and biological activities. Similar compounds include:
2-Phenylbenzimidazole: Known for its anticancer properties.
Benzimidazole: The parent compound with a wide range of therapeutic applications.
Substituted Benzimidazoles: Compounds with various substituents that enhance their biological activity.
These compounds share a common benzimidazole core but differ in their substituents and specific activities, making each unique in its applications and effects.
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-methoxy-1-phenylbenzimidazole |
InChI |
InChI=1S/C14H12N2O/c1-17-13-9-5-8-12-14(13)15-10-16(12)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
VCSQGPVDHUVAMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=CN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester](/img/structure/B8678355.png)
![Carbamicacid,[(3R,4R)-4-(fluoromethyl)-3-pyrrolidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B8678364.png)
![(4AR,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B8678376.png)



![propyl]carbamic Acid tert-Butyl Ester-d9](/img/structure/B8678398.png)
![3-Chloro-2-[(ethoxycarbonyl)amino]benzoic acid](/img/structure/B8678421.png)






